molecular formula C13H13NO4 B15077072 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate CAS No. 66866-71-5

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate

Cat. No.: B15077072
CAS No.: 66866-71-5
M. Wt: 247.25 g/mol
InChI Key: BMUBLASDXSTABL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is a heterocyclic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxazolidinone ring fused with a phenyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate typically involves the reaction of 2-methyl-5-oxooxazolidine with phenyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is unique due to its combined structure of an oxazolidinone ring and a phenyl acetate group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

66866-71-5

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

[3-[(E)-(2-methyl-5-oxo-1,3-oxazolidin-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H13NO4/c1-8-14-12(13(16)17-8)7-10-4-3-5-11(6-10)18-9(2)15/h3-8,14H,1-2H3/b12-7+

InChI Key

BMUBLASDXSTABL-KPKJPENVSA-N

Isomeric SMILES

CC1N/C(=C/C2=CC(=CC=C2)OC(=O)C)/C(=O)O1

Canonical SMILES

CC1NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.